molecular formula C24H25NO6S B254012 Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B254012
M. Wt: 455.5 g/mol
InChI Key: JSPKZFKWBLNGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate, also known as DMPT, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. DMPT is a synthetic derivative of the natural compound, melatonin, and has been found to have a wide range of biological activities.

Scientific Research Applications

Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. In addition, this compound has been studied for its potential use in treating metabolic disorders such as diabetes and obesity.

Mechanism of Action

The exact mechanism of action of Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by activating the melatonin receptor and modulating the activity of various signaling pathways. This compound has also been shown to increase the production of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and increase the production of antioxidant enzymes. This compound has also been shown to improve cognitive function and memory, and reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, this compound has been shown to have anti-tumor properties and could be further studied for its potential use in cancer treatment. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate can be synthesized through a multistep process starting from 3,4-dimethylacetophenone and 3,4,5-trimethoxybenzoyl chloride. The final step involves the reaction of the intermediate with thioacetic acid and methyl iodide. The overall yield of this compound is around 30%.

properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H25NO6S/c1-13-7-8-15(9-14(13)2)17-12-32-23(20(17)24(27)31-6)25-22(26)16-10-18(28-3)21(30-5)19(11-16)29-4/h7-12H,1-6H3,(H,25,26)

InChI Key

JSPKZFKWBLNGPV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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